molecular formula C14H29Cl2N3O2 B1382902 3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride CAS No. 1414958-97-6

3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride

Cat. No.: B1382902
CAS No.: 1414958-97-6
M. Wt: 342.3 g/mol
InChI Key: GDHQJLWOMSXFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride typically involves multiple steps. One common method includes the reaction of piperidin-4-yl-carbamic acid tert-butyl ester with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Piperidin-4-yl-carbamic acid tert-butyl ester: Shares the piperidine ring structure.

    Pyrrolidine derivatives: Similar in having the pyrrolidine ring.

Uniqueness

What sets 3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride apart is its combination of both piperidine and pyrrolidine rings, providing a unique scaffold for chemical modifications and applications. This dual-ring structure enhances its versatility and potential in various fields of research .

Properties

IUPAC Name

tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-7-4-11(15)5-8-16;;/h11-12H,4-10,15H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHQJLWOMSXFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride
Reactant of Route 2
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride
Reactant of Route 3
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride
Reactant of Route 4
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride
Reactant of Route 5
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride
Reactant of Route 6
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.